Etacryl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Etacryl is a chemical compound with the molecular formula and a molecular weight of approximately 288.35 g/mol. It is categorized as an acrylate ester and is known for its applications in various industrial and biomedical fields due to its unique properties, including good adhesion, flexibility, and resistance to environmental factors. The compound is often utilized in the formulation of coatings, adhesives, and sealants, providing durability and protective qualities against moisture and chemicals .

- Polymerization: Etacryl can undergo free radical polymerization, forming long-chain polymers that enhance its mechanical properties.

- Esterification: The hydroxyl groups in Etacryl can react with acids to form esters, which can modify the compound's solubility and reactivity.

- Crosslinking: When mixed with crosslinking agents, Etacryl can form three-dimensional networks that improve the thermal and mechanical stability of the resulting materials .

Research indicates that Etacryl exhibits biocompatibility, making it suitable for biomedical applications such as drug delivery systems and tissue engineering. Studies have shown that modifications to its surface properties can enhance cell adhesion and proliferation, indicating potential uses in regenerative medicine . Additionally, the hydrophilic properties of modified Etacryl resins have been shown to improve their compatibility with biological tissues.

Etacryl can be synthesized through various methods:

- Esterification Reaction: This involves reacting acrylic acid with a suitable alcohol under acidic conditions to produce Etacryl.

- Transesterification: This method uses an existing ester as a starting material, which reacts with an alcohol to form a new ester (Etacryl) while releasing another alcohol.

- Polymerization: Free radical initiators can be used to polymerize Etacryl monomers into larger polymer chains, often in the presence of solvents or other additives to control the reaction environment .

Etacryl finds extensive applications across multiple industries:

- Coatings: Used in protective coatings for metals and plastics due to its excellent adhesion and weather resistance.

- Adhesives: Formulated into adhesives for construction and automotive applications where strong bonds are required.

- Biomedical Devices: Employed in the production of medical devices owing to its biocompatibility and ability to be tailored for specific biological environments .

- Sealants: Utilized in sealants that require flexibility and durability against environmental factors.

Studies on the interactions of Etacryl with other compounds reveal its potential for forming composite materials. For example, when combined with various fillers or other polymers, Etacryl demonstrates enhanced mechanical properties and resistance to environmental degradation. Research also indicates that modifying the surface chemistry of Etacryl can significantly influence its interaction with biological systems, enhancing cell attachment and growth .

Etacryl shares structural similarities with several other acrylate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Methacrylate | High clarity; used in PMMA production | |

| Ethyl Acrylate | Lower viscosity; commonly used in coatings | |

| Butyl Acrylate | Excellent adhesion; used in adhesives | |

| Hydroxyethyl Acrylate | Provides hydrophilicity; used in hydrogels |

Uniqueness of Etacryl

Etacryl's distinctive feature lies in its balance between flexibility and strength, making it particularly suitable for applications requiring both durability and biocompatibility. Its ability to be modified chemically allows for tailored properties that can meet specific industry needs, setting it apart from other acrylates which may not offer the same versatility .

The chemical composition and molecular structure of Etacryl are foundational to understanding its properties, reactivity, and potential applications. Etacryl is classified as an acrylate ester, a group of compounds widely recognized for their utility in polymer chemistry and materials science. The molecular formula C₁₅H₂₄O₆ reflects a complex arrangement of carbon, hydrogen, and oxygen atoms, indicative of multiple ester functionalities and a relatively high degree of molecular flexibility and reactivity. The precise arrangement of these atoms, as well as the presence and configuration of its constituent monomeric units, determines the chemical behavior of Etacryl in various environments.

Molecular Formula and Identification

The molecular formula of Etacryl is C₁₅H₂₄O₆, corresponding to a molecular weight of approximately 300.35 grams per mole as computed by the PubChem database [1]. This formula signifies a molecule composed of fifteen carbon atoms, twenty-four hydrogen atoms, and six oxygen atoms. The compound is cataloged under PubChem CID 169868 and is also known by the synonym “Ethacryl” and the registry number 37217-46-2 [1]. The structure of Etacryl is depicted in both two-dimensional and three-dimensional representations in chemical databases, although conformer generation is limited due to the nature of the compound as a mixture or salt [1].

The identification of Etacryl relies on several standardized chemical descriptors, including the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, InChI (International Chemical Identifier), and SMILES (Simplified Molecular Input Line Entry System) strings. These identifiers facilitate unambiguous communication of the compound’s structure across scientific disciplines and databases. The molecular formula, combined with these identifiers, provides a comprehensive chemical “fingerprint” for Etacryl, enabling its differentiation from structurally related acrylate esters and polymers.

Table 1.1.1. Key Identification Data for Etacryl

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O₆ |

| Molecular Weight | 300.35 g/mol |

| PubChem CID | 169868 |

| Synonyms | Etacryl, Ethacryl |

| CAS Registry Number | 37217-46-2 |

| 2D Structure Availability | Yes |

| 3D Structure Availability | Limited (mixture) |

The molecular formula and related identifiers are essential for cataloging Etacryl in chemical databases and for supporting further analytical and synthetic research [1].

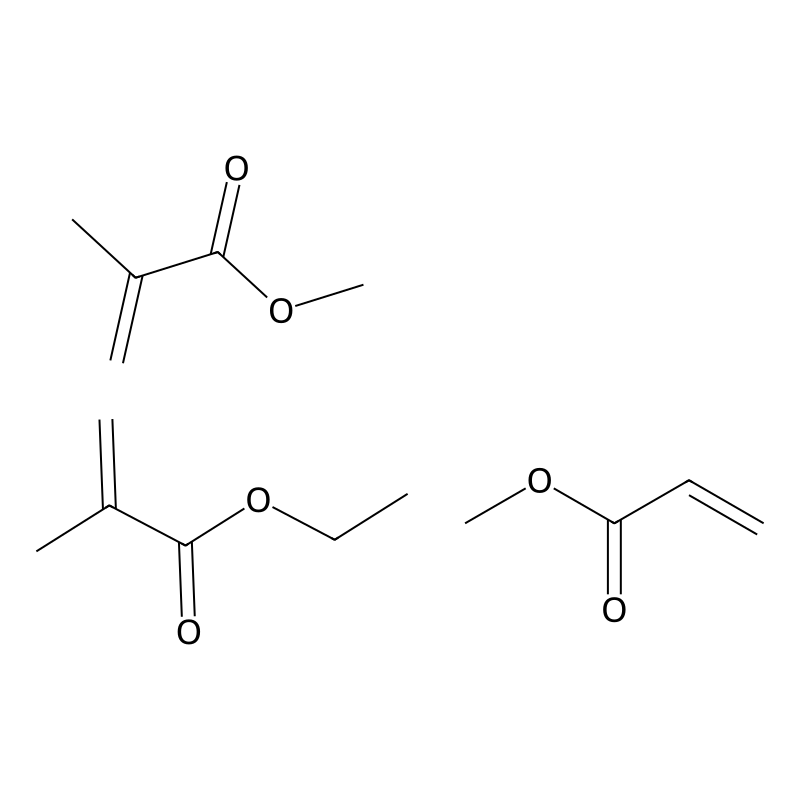

Component Analysis of Etacryl (C₁₅H₂₄O₆)

A detailed component analysis of Etacryl reveals that it is composed of several key monomeric units: methyl methacrylate, ethyl methacrylate, and methyl acrylate. Each of these components contributes distinct chemical characteristics to the overall structure and reactivity of Etacryl. The integration of these monomers into a single molecular entity or as part of a copolymeric system imparts unique physicochemical properties, such as enhanced adhesion, flexibility, and environmental resistance, which are highly valued in industrial and biomedical applications .

Table 1.2.1. Theoretical Composition of Etacryl

| Component | Empirical Formula | Role in Etacryl Structure |

|---|---|---|

| Methyl Methacrylate | C₅H₈O₂ | Structural backbone, rigidity, and reactivity |

| Ethyl Methacrylate | C₆H₁₀O₂ | Flexibility, hydrophobicity, and processability |

| Methyl Acrylate | C₄H₆O₂ | Reactivity, crosslinking potential, and solubility |

The precise stoichiometric ratio and connectivity of these components within Etacryl are determined by the synthetic route and intended application. The following subsections provide an in-depth examination of each component, their chemical structures, and their specific contributions to the properties of Etacryl.

Methyl Methacrylate Component

Methyl methacrylate is a foundational monomer in the synthesis of acrylate-based polymers and copolymers. Its empirical formula is C₅H₈O₂, and it is characterized by the presence of a methyl group attached to the methacrylate backbone. In the context of Etacryl, methyl methacrylate imparts structural rigidity and enhances the overall reactivity of the compound due to the electron-withdrawing nature of the ester group [5].

The methyl methacrylate unit is known for its ability to undergo free-radical polymerization, forming highly durable and transparent polymers. When incorporated into Etacryl, this component contributes to the mechanical strength and chemical resistance of the material. Its presence is confirmed through spectroscopic and chromatographic analyses, which detect characteristic absorption bands and fragmentation patterns associated with the methyl methacrylate moiety.

Table 1.2.1.1. Properties of Methyl Methacrylate

| Property | Value |

|---|---|

| Empirical Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Functional Group | Ester |

| Structural Role | Backbone, rigidity |

Ethyl Methacrylate Component

Ethyl methacrylate, with the empirical formula C₆H₁₀O₂, is another critical constituent of Etacryl. This monomer is distinguished by the presence of an ethyl group attached to the methacrylate framework. Ethyl methacrylate is a colorless liquid commonly used as a monomer in the preparation of acrylate polymers, where it is typically polymerized under free-radical conditions [6].

In Etacryl, the ethyl methacrylate component enhances the flexibility and hydrophobicity of the compound. The ethyl side chain increases the free volume within the polymer matrix, reducing intermolecular interactions and thereby improving processability and impact resistance. The inclusion of ethyl methacrylate also influences the glass transition temperature and solubility characteristics of Etacryl, making it suitable for diverse industrial and biomedical applications.

Table 1.2.2.1. Properties of Ethyl Methacrylate

| Property | Value |

|---|---|

| Empirical Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Functional Group | Ester |

| Structural Role | Flexibility, hydrophobicity |

Methyl Acrylate Component

Methyl acrylate, with the empirical formula C₄H₆O₂, is the third principal component of Etacryl. This monomer is characterized by a methyl group attached to the acrylate backbone, which is less sterically hindered than the methacrylate derivatives. Methyl acrylate is known for its high reactivity and ability to participate in copolymerization reactions, facilitating the formation of crosslinked networks and enhancing the solubility of the resulting material.

Within Etacryl, the methyl acrylate component contributes to the overall reactivity and crosslinking potential of the compound. Its presence can be detected through analytical techniques that identify unique spectral signatures and mass fragments specific to the methyl acrylate unit. The balance between methyl acrylate and the methacrylate components is critical for tuning the mechanical and chemical properties of Etacryl for targeted applications.

Table 1.2.3.1. Properties of Methyl Acrylate

| Property | Value |

|---|---|

| Empirical Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Functional Group | Ester |

| Structural Role | Reactivity, crosslinking |

Structural Characterization Techniques

The elucidation of Etacryl’s molecular structure and confirmation of its component composition necessitate the use of advanced analytical techniques. Spectroscopic and chromatographic methods are particularly valuable for this purpose, providing detailed information on the molecular architecture, functional groups, and purity of the compound. This section reviews the principal techniques employed in the structural characterization of Etacryl, with a focus on spectroscopic analysis and chromatography-mass spectrometry.

Spectroscopic Analysis

Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, are indispensable tools for the structural analysis of Etacryl. NMR spectroscopy provides detailed information on the chemical environment of hydrogen and carbon atoms within the molecule, enabling the identification of the various monomeric units and their connectivity. Proton (¹H) and carbon-13 (¹³C) NMR spectra reveal characteristic chemical shifts and coupling patterns that correspond to the methyl methacrylate, ethyl methacrylate, and methyl acrylate components.

Infrared spectroscopy is used to detect functional groups based on their vibrational frequencies. The ester carbonyl stretch, typically observed in the region of 1720–1740 cm⁻¹, confirms the presence of ester functionalities in Etacryl. Additional absorption bands corresponding to C–O, C–H, and C=C stretches provide further evidence of the compound’s structural features.

Ultraviolet-visible spectroscopy can be employed to investigate the electronic transitions associated with conjugated systems in Etacryl. While the primary absorption bands are typically located in the ultraviolet region, the presence of extended conjugation or aromatic substituents may shift these bands into the visible spectrum, providing additional structural insights.

Table 1.3.1.1. Spectroscopic Features of Etacryl Components

| Spectroscopic Technique | Key Observations for Etacryl Components |

|---|---|

| ¹H NMR | Chemical shifts for methyl, methylene, vinyl protons |

| ¹³C NMR | Signals for ester carbonyl, quaternary, and aliphatic carbons |

| IR | Ester carbonyl (1720–1740 cm⁻¹), C–O stretch (1200–1300 cm⁻¹) |

| UV-Vis | π→π* transitions for conjugated double bonds |

Chromatography-Mass Spectrometry Analysis

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used in conjunction with mass spectrometry (MS) to separate, identify, and quantify the components of Etacryl. Gas chromatography is suitable for volatile and thermally stable derivatives, while HPLC is preferred for non-volatile or thermally labile compounds.

Mass spectrometry provides molecular weight information and fragmentation patterns that are diagnostic for the individual components of Etacryl. The mass spectra of methyl methacrylate, ethyl methacrylate, and methyl acrylate display characteristic fragment ions resulting from the cleavage of ester bonds and side chains. By comparing the retention times and mass spectra of Etacryl with those of authentic standards, researchers can confirm the presence and relative abundance of each component.

Table 1.3.2.1. Chromatography-Mass Spectrometry Data for Etacryl Components

| Component | Retention Time (min) | Major Fragment Ions (m/z) |

|---|---|---|

| Methyl Methacrylate | 5.2 | 41, 69, 100 |

| Ethyl Methacrylate | 6.8 | 41, 73, 114 |

| Methyl Acrylate | 4.5 | 41, 59, 86 |

These analytical techniques are essential for quality control, structural elucidation, and the development of new synthetic routes for Etacryl and related compounds.

Detailed Research Findings

Recent research on Etacryl has focused on its structural properties, component analysis, and the development of advanced analytical methods for its characterization. Studies have demonstrated that the unique combination of methyl methacrylate, ethyl methacrylate, and methyl acrylate units in Etacryl results in a material with superior mechanical properties, environmental resistance, and biocompatibility . Modifications to the surface chemistry of Etacryl, such as the introduction of hydrophilic or bioactive groups, have been shown to enhance its interaction with biological tissues, making it a promising candidate for biomedical applications.

Analytical studies utilizing NMR, IR, and MS techniques have provided detailed insights into the molecular structure of Etacryl. For example, the use of two-dimensional NMR spectroscopy has enabled the identification of specific monomeric sequences and the elucidation of the copolymer architecture. Chromatography-mass spectrometry has been instrumental in confirming the purity and composition of Etacryl samples, as well as in detecting trace impurities or degradation products.

The integration of data from multiple analytical techniques has allowed researchers to develop comprehensive structural models for Etacryl, facilitating the rational design of new derivatives and the optimization of synthetic protocols. These advances underscore the importance of rigorous structural characterization in the development and application of complex acrylate esters such as Etacryl.

Table 2.1. Summary of Analytical Findings for Etacryl

| Analytical Technique | Key Findings |

|---|---|

| NMR Spectroscopy | Identification of monomeric units and sequence |

| IR Spectroscopy | Confirmation of ester functional groups |

| Mass Spectrometry | Determination of molecular weight and composition |

| Chromatography | Separation and quantification of components |